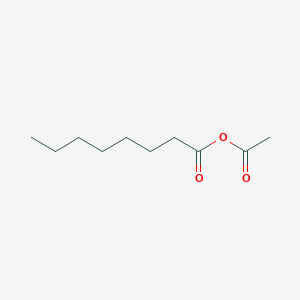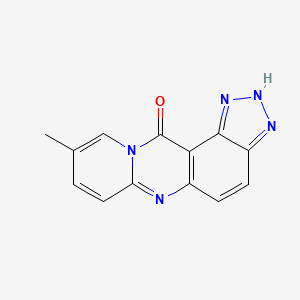
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to the compound, resulting in the formation of oxidized products.
Reduction: The compound can be reduced using reducing agents, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpentylone: A substituted cathinone derivative with stimulant effects.
N,N-Dimethylaniline: An organic compound used as a precursor to dyes and other organic compounds.
Uniqueness
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
67465-94-5 |
|---|---|
Fórmula molecular |
C24H33ClN2O |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
N-[6-(dimethylamino)-4,4-diphenylheptan-3-ylidene]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-6-22(25-23(27)7-2)24(18-19(3)26(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19H,6-7,18H2,1-5H3;1H |
Clave InChI |
ICGJIBUJOVPOBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC(=O)CC)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


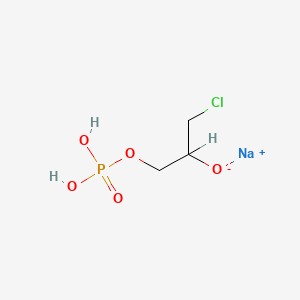


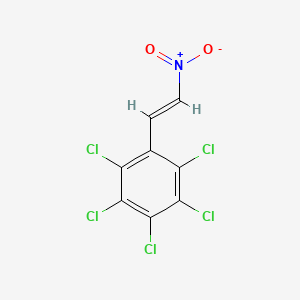
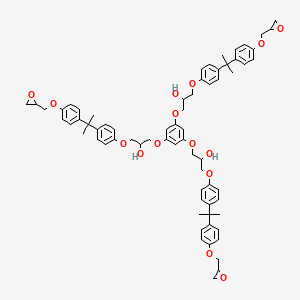
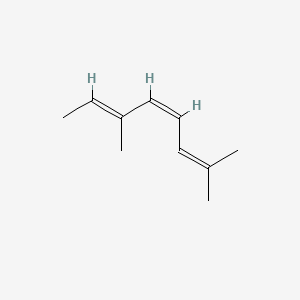
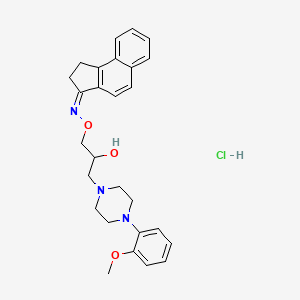
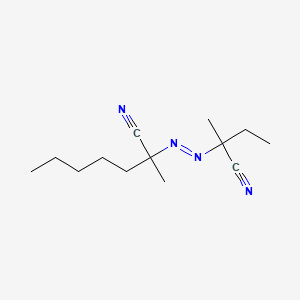
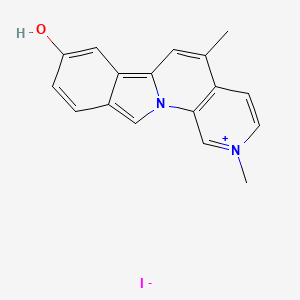

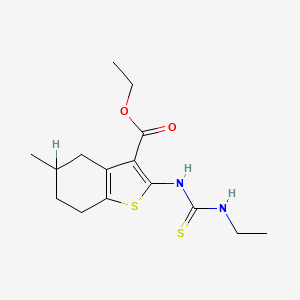
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
